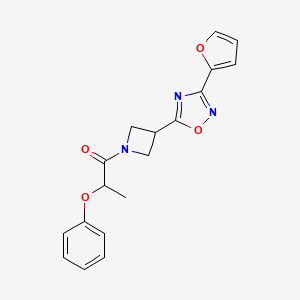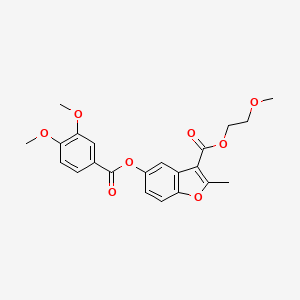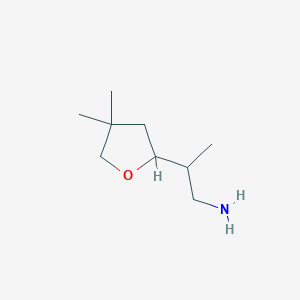
Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate” is a chemical compound with the molecular formula C7H6ClNO4S. It has a molecular weight of 235.64 .
Synthesis Analysis
While specific synthesis methods for “Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate” were not found, related compounds such as “Methyl 3-Fluoropyridine-4-carboxylate” have been synthesized via nucleophilic aromatic substitution . Another study discussed the synthesis of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for the synthesis of pyrano[3,2-b]pyranone derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate” is represented by the formula C7H6ClNO4S . Further structural analysis can be performed using techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate” were not found, related compounds have been involved in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
“Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate” has a molecular weight of 235.64 . Additional physical and chemical properties such as boiling point and storage conditions can be determined through further analysis .Wissenschaftliche Forschungsanwendungen
C7H6ClNO4S C_7H_6ClNO_4S C7H6ClNO4S
, is a versatile reagent used in various fields of research. Below, I’ve detailed six unique applications, each within its own dedicated section.Synthesis of Pyrrolopyrazine Derivatives
Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate: is utilized in the synthesis of pyrrolopyrazine derivatives, which are nitrogen-containing heterocycles . These compounds have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects. The synthetic routes for these derivatives are diverse, involving cyclization, ring annulation, cycloaddition, and direct C-H arylation methods.
Development of Antimicrobial Agents
The compound’s derivatives have been explored for their potential as antimicrobial agents. Due to the presence of both pyrrole and pyrazine rings, pyrrolopyrazine derivatives exhibit significant antibacterial and antifungal activities, making them promising candidates for new antimicrobial drugs .
Anti-inflammatory Applications
Researchers have investigated the use of Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate in developing anti-inflammatory agents. Its derivatives have been shown to inhibit various inflammatory pathways, which could lead to effective treatments for chronic inflammatory diseases .
Kinase Inhibition for Cancer Therapy
Some derivatives of Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate have been identified as potent kinase inhibitors. These compounds can interfere with the signaling pathways that promote cancer cell growth and survival, offering a pathway to targeted cancer therapies .
Antioxidant Properties
The compound’s derivatives also display antioxidant properties. By scavenging free radicals, these derivatives can contribute to the protection of cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
Material Science Applications
In material science, Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate can be used to synthesize organic materials with specific electronic or photonic properties. Its derivatives can be incorporated into polymers or coatings to enhance their performance or to impart new functionalities .
Zukünftige Richtungen
Future research could focus on the synthesis, characterization, and potential applications of “Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate”. Given the importance of fluorinated organic compounds in the synthesis of pharmaceuticals and agrochemicals , this compound could potentially have interesting applications in these areas.
Eigenschaften
IUPAC Name |
methyl 3-chlorosulfonylpyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-13-7(10)5-2-3-9-4-6(5)14(8,11)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQBHMBOIQTMNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90488-92-9 |
Source


|
| Record name | methyl 3-(chlorosulfonyl)pyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-3-[4-Methyl-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B2940804.png)

![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}aniline](/img/structure/B2940806.png)
![Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2940810.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2940812.png)
![3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2940814.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone](/img/structure/B2940817.png)

![Ethyl 4'-methyl-3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2940820.png)
![6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2940822.png)